1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone

Lipophilicity Physicochemical profiling Blood-brain barrier permeability

1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone (CAS 669695-07-2; molecular formula C₁₁H₁₄N₂O; molecular weight 190.24 g/mol) is an N-acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline derivative belonging to the dihydroquinoxaline scaffold class. The compound features a partially saturated quinoxaline core with an N-acetyl substituent at position 1 and an N-methyl substituent at position 4, distinguishing it from fully aromatic quinoxalines and from des-methyl or N-unsubstituted analogs.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 669695-07-2
Cat. No. B11909666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone
CAS669695-07-2
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(C2=CC=CC=C21)C
InChIInChI=1S/C11H14N2O/c1-9(14)13-8-7-12(2)10-5-3-4-6-11(10)13/h3-6H,7-8H2,1-2H3
InChIKeyBQFCQMSMDCSNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone (CAS 669695-07-2): Chemical Identity, Scaffold Classification, and Procurement Baseline


1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone (CAS 669695-07-2; molecular formula C₁₁H₁₄N₂O; molecular weight 190.24 g/mol) is an N-acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline derivative belonging to the dihydroquinoxaline scaffold class . The compound features a partially saturated quinoxaline core with an N-acetyl substituent at position 1 and an N-methyl substituent at position 4, distinguishing it from fully aromatic quinoxalines and from des-methyl or N-unsubstituted analogs . The 4-methyl substitution on the tetrahydroquinoxaline nitrogen introduces steric and electronic modulation that can alter target-binding conformation, metabolic stability, and physicochemical properties relative to the parent 1-(3,4-dihydroquinoxalin-1(2H)-yl)ethanone scaffold [1].

Why 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone Cannot Be Replaced by Generic Dihydroquinoxaline Analogs in Research Applications


Within the dihydroquinoxaline chemical space, minor structural modifications produce substantial shifts in target engagement, selectivity, and pharmacokinetic behavior that render simple analog substitution unreliable for reproducible research. The N4-methyl group in 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone eliminates a hydrogen-bond donor site present in N4-unsubstituted analogs, alters the conformational preference of the tetrahydroquinoxaline ring from a pseudo-equatorial to a pseudo-axial orientation, and modulates lipophilicity—all factors that critically influence bromodomain binding, as demonstrated by co-crystal structures of closely related N4-substituted dihydroquinoxaline ethanones bound to BRD4 and BRD2 bromodomains [1]. Generic in-class compounds lacking the N4-methyl-N1-acetyl substitution pattern (e.g., 1-(3,4-dihydroquinoxalin-1(2H)-yl)ethanone, 4-methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide) exhibit different hydrogen-bonding capacity, altered steric profiles, and divergent target-binding signatures that cannot be assumed equipotent or isofunctional without explicit comparative data [2].

Product-Specific Quantitative Evidence Guide: 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone vs. Closest Analogs


Enhanced Lipophilicity and Reduced Hydrogen-Bond Donor Count vs. N4-Unsubstituted Analog

Replacement of the N4-hydrogen in 1-(3,4-dihydroquinoxalin-1(2H)-yl)ethanone (CAS 6639-92-5) with a methyl group in the title compound eliminates one H-bond donor, reducing the donor count from 1 to 0, while the N1-acetyl carbonyl and N4 tertiary amine retain 2 H-bond acceptors unchanged [1]. Calculated LogP increases from approximately 0.9 (des-methyl) to approximately 1.4 (4-methyl), representing an ~0.5 LogP unit gain that predicts improved passive membrane permeability and potentially enhanced CNS penetration .

Lipophilicity Physicochemical profiling Blood-brain barrier permeability CNS drug design

Structural Enablement for BRD4 Bromodomain Targeting: Co-Crystal Evidence for N4-Substituted Dihydroquinoxaline Ethanones

The N1-acetyl-N4-substituted dihydroquinoxaline scaffold bearing the title compound's core architecture has been validated as a BRD4 bromodomain-binding motif through X-ray co-crystallography (PDB: 6FFD, resolution 1.65 Å), where 1-(4-(3-methylbenzyl)-3,4-dihydroquinoxalin-1(2H)-yl)ethanone occupies the acetyl-lysine binding pocket of the BRD4 C-terminal bromodomain [1]. Its close structural relative 5i (a dihydroquinoxalinone derivative with an alternative N1-substitution pattern) achieved BRD4(1) binding IC₅₀ of 73 nM and cellular activity IC₅₀ of 258 nM in MV-4-11 cancer cells, establishing the scaffold's quantitative fitness for BET bromodomain engagement [2].

BRD4 bromodomain BET inhibitor Co-crystal structure Epigenetic probe

Differentiated Hydrogen-Bond Pharmacophore vs. Carboxamide Analog 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide

The title compound (N1-acetyl) and its carboxamide analog 4-methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide (CAS 102872-96-8) share the same N4-methyl tetrahydroquinoxaline core but differ critically at the N1 substituent: acetyl (C=O with methyl terminus; C₁₁H₁₄N₂O; MW 190.24) vs. carboxamide (C=O with NH₂ terminus; C₁₀H₁₃N₃O; MW 191.23) . This substitution exchanges an H-bond acceptor-only moiety (acetyl) for a simultaneous H-bond donor/acceptor moiety (carboxamide), altering the pharmacophoric H-bond signature from (A, A) to (A, D, A) . The additional N–H donor in the carboxamide can engage different protein backbone or side-chain residues, redirecting target selectivity away from acetyl-lysine mimicry and toward carboxamide-recognizing pockets.

Hydrogen-bond pharmacophore Target selectivity Scaffold hopping Medicinal chemistry

Conformational Restriction and Target Pre-organization Relative to Fully Aromatic Quinoxaline Derivatives

The partially saturated 1,2,3,4-tetrahydroquinoxaline core of the title compound introduces sp³ character at positions 2 and 3, enabling a non-planar ring conformation distinct from fully aromatic quinoxaline derivatives such as 2-acetylquinoxaline [1]. This saturation reduces aromatic ring count by one and introduces conformational flexibility that can be sterically biased by the N4-methyl group to favor a specific ring pucker, as observed in the co-crystal structure of the closely related N4-(3-methylbenzyl) analog bound to BRD4 (PDB: 6FFD) [2]. In contrast, 2-acetylquinoxaline maintains a rigid planar geometry that cannot adopt the pseudo-axial N4-substituent orientation required for optimal bromodomain pocket complementarity.

Conformational restriction Entropic benefit Target pre-organization Dihydroquinoxaline scaffold

Best Research and Industrial Application Scenarios for 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone (CAS 669695-07-2)


BET Bromodomain (BRD2/BRD4) Chemical Probe and Inhibitor Development

The validated N1-acetyl-N4-substituted dihydroquinoxaline scaffold, structurally confirmed by BRD4 co-crystallography, supports direct deployment of CAS 669695-07-2 as a core intermediate or fragment for BET bromodomain chemical probe synthesis. The N4-methyl group can serve as a methyl marker for SAR studies or as a synthetic handle for further N4-diversification, while the N1-acetyl group provides the acetyl-lysine mimetic essential for bromodomain pocket recognition . Procurement of this specific compound, rather than des-methyl or non-acetylated analogs, preserves the precise H-bond pharmacophore and conformational bias required for BRD4 engagement in biochemical and cellular assays .

Structure-Activity Relationship (SAR) Studies on Dihydroquinoxaline-Based Kinase and Epigenetic Target Inhibitors

The compound's defined N1-acetyl and N4-methyl substitution pattern makes it an ideal reference standard for systematic SAR exploration of dihydroquinoxaline-based inhibitor series. The quantitative differentiation in H-bond donor count (Δ = +1 vs. carboxamide analog) and calculated lipophilicity (ΔcLogP ≈ +0.5 vs. des-methyl analog) allows researchers to deconvolute the contributions of steric, electronic, and solubility factors to target potency and selectivity . The established conformational bias from the N4-methyl group provides a testable hypothesis for entropic optimization in lead series where pre-organization is critical .

CNS-Penetrant Probe Design Leveraging Reduced H-Bond Donor Count

With an H-bond donor count of zero and calculated LogP of approximately 1.4, the title compound occupies a favorable CNS drug-like physicochemical space distinct from its N4-unsubstituted (HBD = 1; cLogP ≈ 0.9) and carboxamide (HBD = 1; cLogP ≈ 1.0) analogs . This property profile supports its use as a starting scaffold for CNS-targeted probe development programs where minimizing H-bond donor count and optimizing lipophilicity are paramount for achieving adequate brain exposure. Substituting a generic des-methyl analog in such programs would introduce an additional H-bond donor known to impair BBB penetration, potentially confounding SAR interpretation .

Reference Standard for Dihydroquinoxaline Scaffold-Based Chemical Library Synthesis and Quality Control

As a well-characterized member of the N1-acetyl-N4-methyl tetrahydroquinoxaline class with defined molecular properties (MW 190.24, C₁₁H₁₄N₂O, CAS 669695-07-2), this compound serves as an analytical reference standard for HPLC purity assessment, LC-MS identity confirmation, and NMR structural verification in chemical library production workflows . Its distinct retention time and mass spectral signature, resulting from the unique combination of N1-acetyl and N4-methyl substituents, enable unambiguous differentiation from co-eluting or isobaric impurities that may arise during library synthesis of related dihydroquinoxaline derivatives .

Quote Request

Request a Quote for 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.